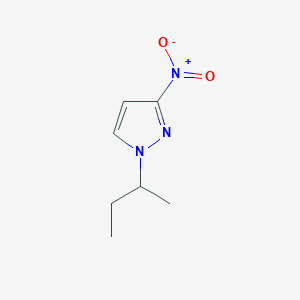

1-(butan-2-yl)-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality 1-(butan-2-yl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(butan-2-yl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-6(2)9-5-4-7(8-9)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWWVYDCUUBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

literature review on N-alkylated nitropyrazole derivatives

An In-depth Technical Guide to N-Alkylated Nitropyrazole Derivatives: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Value of N-Alkylated Nitropyrazoles

The pyrazole ring is a cornerstone of heterocyclic chemistry, a privileged scaffold renowned for its ubiquity in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its inherent stability, synthetic versatility, and capacity for diverse biological interactions have cemented its importance in drug development and beyond. The strategic introduction of a nitro group onto this scaffold dramatically alters its electronic properties and reactivity, often enhancing its pharmacological potential or imparting energetic characteristics.[3]

However, the true modulation of this powerful core often lies in the functionalization of the ring nitrogen. N-alkylation is a pivotal synthetic transformation that allows for the fine-tuning of a molecule's physicochemical and biological profile.[5] By replacing the acidic N-H proton with an alkyl group, researchers can systematically control properties such as solubility, lipophilicity, melting point, and thermal stability.[6][7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the causality behind synthetic choices, detailing robust experimental protocols, and exploring the burgeoning applications of this fascinating class of compounds.

Section 1: Synthesis of the N-Alkylated Nitropyrazole Scaffold

The construction of N-alkylated nitropyrazoles is a two-stage process: formation of the nitrated pyrazole core, followed by the crucial N-alkylation step. Each stage presents unique challenges and opportunities for strategic chemical design.

Constructing the Nitropyrazole Core

The foundational step involves the regioselective nitration of a pyrazole ring. The position of the nitro group is a critical determinant of the final compound's properties. The synthesis typically begins with the nitration of pyrazole itself, which can be achieved through several established methods.

A common route involves the nitration of pyrazole using a mixture of nitric acid and acetic anhydride to form N-nitropyrazole, which is then thermally isomerized to yield 3-nitropyrazole.[8] Subsequent nitration with mixed acid (a combination of nitric and sulfuric acid) can then introduce a second nitro group to afford isomers like 3,4-dinitropyrazole (3,4-DNP) or 3,5-dinitropyrazole (3,5-DNP).[8] The precise control of reaction conditions is paramount to selectively achieve the desired nitration pattern, as unsymmetrical pyrazoles can yield multiple isomers.[9]

Caption: General synthetic pathways to key dinitropyrazole (DNP) isomers.[8]

Strategies and Challenges in N-Alkylation

With the nitropyrazole core in hand, the next step is N-alkylation. For unsymmetrical nitropyrazoles (e.g., 3-nitropyrazole or 3,4-dinitropyrazole), this reaction presents a significant regioselectivity challenge, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of difficult-to-separate regioisomers.[10] The outcome is governed by a delicate interplay of steric, electronic, and environmental factors.

Key Factors Influencing N-Alkylation Regioselectivity:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[10]

-

Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[10]

-

Base/Catalyst System: The choice of base can be decisive. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (TEA).[8][10] For instance, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[10]

-

Electronic Effects: The electron-withdrawing nature of the nitro groups influences the nucleophilicity of the ring nitrogens, affecting the reaction pathway.[10]

Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.[10]

Section 2: Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed, self-validating methodologies for the synthesis and characterization of N-alkylated nitropyrazoles.

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Dinitropyrazoles

This protocol describes a standard method for the N-alkylation of 3,4- or 3,5-dinitropyrazole using an alkyl halide under basic conditions, adapted from established literature.[8]

Caution: The dinitropyrazole starting materials and their N-alkylated products are energetic compounds. Proper personal protective equipment (face shield, Kevlar gloves, grounded equipment) must be used at all times.[8]

Materials:

-

3,4-Dinitropyrazole (3,4-DNP) or 3,5-Dinitropyrazole (3,5-DNP) (1.0 eq)

-

Alkyl Halide (e.g., Allyl Bromide, 1.1 eq)

-

Triethylamine (TEA)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dinitropyrazole starting material in a 1:1 solvent mixture of acetonitrile (MeCN) and triethylamine (TEA).

-

Cooling: Chill the flask in an ice bath to 0 °C. This is crucial to control the initial exotherm of the reaction.

-

Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (e.g., allyl bromide) dropwise to the cooled solution. The slow addition prevents undesirable side reactions and ensures temperature control.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After completion, quench the reaction by adding deionized water to the flask.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (DCM). The organic layers contain the desired product.

-

Work-up - Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product using column chromatography on silica gel to isolate the pure N-alkylated nitropyrazole derivative.

Protocol 2: Standard Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Step-by-Step Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra. Successful N-alkylation is confirmed by the appearance of new signals corresponding to the alkyl group protons and carbons. For example, an allyl group will show distinctive alkene splitting patterns.[7] A strong carbonyl signal in the ¹³C NMR would indicate an acryloyl substitution.[7]

-

For comprehensive structural elucidation, especially for determining regiochemistry, ¹⁵N NMR can be invaluable, as the chemical shifts of the N1 and N2 ring nitrogens are distinct.[11]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire an FT-IR spectrum of the product. Look for the disappearance of the broad N-H stretch from the starting material and the appearance of new C-H stretches corresponding to the alkyl group.[7] The characteristic strong absorbances for the nitro groups (typically ~1550 cm⁻¹ and ~1350 cm⁻¹) should remain.

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the product, providing definitive evidence of its identity.[8]

-

-

Elemental Analysis:

-

Perform elemental analysis (C, H, N) to verify the empirical formula of the compound, ensuring its purity.

-

Section 3: Physicochemical Properties and Applications

The strategic addition of an N-alkyl group dramatically modifies the properties of the nitropyrazole core, opening doors to diverse applications, particularly in energetic materials and medicinal chemistry.

Impact of N-Alkylation on Physicochemical Properties

N-alkylation is a powerful tool for tuning the physical characteristics of nitropyrazoles. This is especially relevant in the field of energetic materials, where properties like melting point and thermal stability are critical for performance and safety.

| Compound | N-Substituent | Melting Point (°C) | Decomposition Temp. (°C) | Reference |

| 3,4-DNP | -H | 90-93 | 276 | [7] |

| N-Methyl-3,4-DNP | -CH₃ | 20-23 | 300 | [7] |

| 3,5-DNP | -H | 175 | - | [8] |

| N-Allyl-3,5-DNP | -CH₂CH=CH₂ | -38.6 | - | [7] |

| N-Nitratoethyl-3,4-DNP | -CH₂CH₂ONO₂ | 78 | 198 | [11] |

| N-Azidoethyl-3,4-DNP | -CH₂CH₂N₃ | 43 | 216 | [11] |

Key Insights from Data:

-

Melting Point Depression: A consistent effect of N-alkylation is the significant reduction of the melting point compared to the N-H precursor.[7] This is attributed to the disruption of intermolecular hydrogen bonding. This property is highly desirable for developing melt-cast explosives, which require melting points between 80-110 °C, or liquid explosives for cold-weather applications.[6][8]

-

Enhanced Thermal Stability: Replacing the acidic N-H proton with a stable alkyl group often increases the thermal stability of the compound. For instance, N-methyl-3,4-DNP shows a 24 °C increase in decomposition temperature over its parent compound.[7] Azidoalkyl derivatives also exhibit high decomposition temperatures.[11]

-

Tuning Energetic Properties: The introduction of explosophoric groups (like nitrate esters or azides) onto the N-alkyl chain is a key strategy for customizing energetic performance, creating powerful materials with tailored properties.[6][11]

Application in Energetic Materials

N-alkylated nitropyrazoles are at the forefront of research into next-generation energetic materials. Their high nitrogen content, positive heats of formation, and good oxygen balance make them powerful and efficient explosives.[7][12][13] The ability to create low-melting-point or liquid explosives through N-alkylation is a significant advantage, offering alternatives to traditional materials like TNT.[6][8]

Caption: Workflow for designing N-alkylated nitropyrazoles as energetic materials.

Application in Medicinal Chemistry

The pyrazole scaffold is a validated pharmacophore present in numerous clinically used drugs.[3][4] The introduction of a nitro group can further enhance biological activity.[3] N-alkylation serves as a critical tool for medicinal chemists to optimize drug candidates by modulating their absorption, distribution, metabolism, and excretion (ADME) properties and fine-tuning their interaction with biological targets.[3][5]

| Pyrazole Scaffold | Reported Biological Activity | Reference |

| General Pyrazole Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Analgesic | [1][2][14] |

| Nitrofuran-containing Pyrazoles | Antibacterial, Antifungal | [2] |

| 1,3-Diaryl-5-nitropyrazoles | Potential inhibitory activity against oxidoreductases and proteases | [3] |

While the biological activities of many specific N-alkylated nitropyrazoles are still an emerging area of research, the foundational principles are well-established. By synthesizing libraries of these compounds with diverse N-alkyl substituents, researchers can systematically explore structure-activity relationships (SAR) to identify novel therapeutic leads.

Section 4: Conclusion and Future Outlook

N-alkylated nitropyrazole derivatives represent a versatile and powerful class of compounds with significant potential in both energetic materials and medicinal chemistry. The strategic N-alkylation of a nitrated pyrazole core provides a robust method for fine-tuning critical physicochemical properties, leading to the rational design of molecules with tailored functions. From low-melting-point explosives to potential new drug candidates, the applications are vast and compelling.

Future research will likely focus on several key areas:

-

Green Synthesis: Developing more environmentally benign and catalyst-free methods for both nitration and N-alkylation to improve the sustainability of production.[15]

-

Regioselective Control: Discovering novel catalyst systems and reaction conditions that provide complete and predictable control over N1/N2 regioselectivity.[16]

-

Expanded Medicinal Applications: A systematic exploration of the biological activities of diverse N-alkylated nitropyrazole libraries against a wide range of therapeutic targets.

-

Advanced Materials: Investigating the use of these compounds as building blocks for novel polymers, coordination compounds, or photosensitive materials.[12]

This guide has provided the foundational knowledge, practical protocols, and strategic insights necessary for researchers to confidently engage with this promising area of chemical science.

References

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

-

Nitropyrazoles (review). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Semantic Scholar. Available at: [Link]

-

N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

-

Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI. Available at: [Link]

-

New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

-

Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. Available at: [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. SSRN. Available at: [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole . The primary synthetic challenge addressed here is the regiochemical ambiguity inherent in the alkylation of 3-nitropyrazoles. Due to annular tautomerism, direct alkylation typically yields a mixture of the desired 1,3-isomer and the parasitic 1,5-isomer.

This guide moves beyond standard textbook procedures by integrating steric steering strategies and NOE-based validation to ensure structural integrity. We utilize a Cesium Carbonate (

Strategic Analysis: The Regioselectivity Paradox

The Tautomeric Challenge

3-Nitro-1H-pyrazole exists in equilibrium with 5-nitro-1H-pyrazole. While the 3-nitro tautomer is generally favored in solution due to hydrogen bonding and dipole minimization, the deprotonated nitropyrazolate anion is an ambident nucleophile.

-

Path A (Desired): Alkylation at

(distal to nitro) -

Path B (Undesired): Alkylation at

(proximal to nitro)

Mechanistic Causality

The nitro group is a strong electron-withdrawing group (EWG).

-

Electronic Effect: The nitrogen adjacent to the nitro group (

) is less nucleophilic due to the inductive withdrawal of the -

Steric Effect: The incoming electrophile (2-bromobutane) is a secondary alkyl halide with significant steric bulk. Attack at

is sterically encumbered by the adjacent nitro group.

Reagent Selection Logic

-

Electrophile: 2-Bromobutane. We avoid 2-iodobutane to minimize elimination (E2) side products (butenes), which are more prevalent with the better leaving group (iodide) under basic conditions.

-

Base: Cesium Carbonate (

). The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion, enhancing nucleophilicity without requiring high temperatures that trigger elimination. -

Solvent: DMF (N,N-Dimethylformamide). High dielectric constant promotes

transition states.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density |

| 3-Nitro-1H-pyrazole | Substrate | 1.0 | 113.07 | Solid |

| 2-Bromobutane | Electrophile | 1.5 | 137.02 | 1.26 g/mL |

| Cesium Carbonate | Base | 1.5 | 325.82 | Solid |

| DMF (Anhydrous) | Solvent | -- | -- | -- |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

(1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange as the nitropyrazolate anion forms. Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation. -

Addition: Add 2-bromobutane (1.5 equiv) dropwise via syringe.

-

Note: A 50% excess of alkyl halide is used to account for volatility and potential minor elimination side reactions.

-

Phase 2: Reaction & Monitoring

-

Heating: Equip the flask with a reflux condenser (to retain the volatile bromide). Heat the mixture to 55°C .

-

Critical Control Point: Do NOT exceed 65°C. Higher temperatures significantly increase the rate of E2 elimination, converting 2-bromobutane into butene gas and stalling the reaction.

-

-

Timeline: Stir for 12–16 hours.

-

TLC Monitoring: Check consumption of starting material (3-nitropyrazole) using TLC (50% EtOAc/Hexanes). The product (N-alkylated) will be less polar (higher

) than the free NH-pyrazole.

Phase 3: Workup & Isolation

-

Quench: Cool to RT and pour the mixture into 5 volumes of ice-water/brine (1:1).

-

Extraction: Extract with Ethyl Acetate (

).-

Why? DMF is water-miscible but can partition into EtOAc. Thorough water washes are needed later.

-

-

Wash: Wash the combined organic layers with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification (Isomer Separation)

-

Column Chromatography: A silica gel column is mandatory to separate the 1,3-isomer (major) from the 1,5-isomer (minor).

-

Gradient: 0%

20% EtOAc in Hexanes. -

Elution Order: The 1-(butan-2-yl)-5-nitro-1H-pyrazole (more hindered, less polar interaction with silica) typically elutes first. The desired 1-(butan-2-yl)-3-nitro-1H-pyrazole elutes second.

-

Visual Cue: Nitro compounds often absorb UV strongly at 254 nm.

-

Visualization of Workflows

Reaction Mechanism & Regiochemistry

Figure 1: Mechanistic pathway illustrating the kinetic and thermodynamic preference for N1-alkylation (3-nitro product) over N2-alkylation.

Purification & QC Workflow

Figure 2: Purification logic flow ensuring isolation of the correct regioisomer.

Quality Control & Validation (Self-Validating System)

The identity of the regioisomer cannot be assumed solely based on yield. It must be proven via NMR.

1H-NMR Diagnostics (400 MHz, )

The key differentiator is the NOE (Nuclear Overhauser Effect) interaction between the methine proton of the sec-butyl group and the pyrazole ring protons.

| Feature | 1-(butan-2-yl)-3 -nitro (Target) | 1-(butan-2-yl)-5 -nitro (Impurity) |

| H5 Proton (Pyrazole) | Absent (Substituted by Nitro) | |

| H4 Proton (Pyrazole) | ||

| H3 Proton (Pyrazole) | Absent (Substituted by Nitro) | |

| NOE Signal | Strong NOE between | Weak/No NOE between |

Validation Check: Irradiate the sec-butyl methine proton (

-

If you see enhancement of a pyrazole ring proton (

ppm), you have the 3-nitro isomer (Target). -

If you see NO enhancement of ring protons (because the adjacent position is a nitro group), you have the 5-nitro isomer.

Physical Properties

-

Appearance: Pale yellow oil or low-melting solid.

-

Safety: Nitro-pyrazoles are potentially energetic.[1] While this mono-nitro derivative is generally stable, avoid subjecting the dry solid to high friction or impact.

References

- Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Comprehensive review on nitropyrazole reactivity and tautomerism).

-

Tarrago, G., et al. (1980). "Regioselectivity in the alkylation of 3(5)-nitropyrazoles." Journal of Heterocyclic Chemistry, 17(1), 137-142.

-

Dalinger, I. L., et al. (2012). "Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles." Synthesis, 44(13), 2058-2064.[2] (Demonstrates general alkylation conditions for nitropyrazoles).

-

Claramunt, R. M., et al. (2006). "The structure of N-alkyl-3(5)-nitropyrazoles: A combined NMR and crystallographic study." Magnetic Resonance in Chemistry, 44(6), 579-586. (Authoritative source for NMR shifts and NOE validation).

Sources

step-by-step preparation of 1-(butan-2-yl)-3-nitro-1H-pyrazole

An Application Note and Protocol for the Synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole, a functionalized heterocyclic compound. Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as energetic material precursors.[1][2][3] This guide is intended for researchers and scientists in drug development and chemical synthesis. It details the preparation of the key intermediate, 3-nitro-1H-pyrazole, via a nitration-rearrangement pathway, followed by its regioselective N-alkylation using 2-bromobutane. The protocols emphasize mechanistic understanding, safety, and validation through characterization.

Reaction Scheme Overview

The synthesis is performed in two distinct stages:

-

Nitration and Rearrangement: Pyrazole is first converted to 1-nitropyrazole, which then undergoes a thermal rearrangement to yield the thermodynamically stable 3-nitro-1H-pyrazole intermediate.[1]

-

N-Alkylation: The 3-nitro-1H-pyrazole intermediate is subsequently alkylated at the N1 position using 2-bromobutane under basic conditions to furnish the final product.

Part I: Synthesis of 3-Nitro-1H-pyrazole Intermediate

Principle and Mechanistic Insight

The synthesis of 3-nitro-1H-pyrazole is a classic example of electrophilic substitution on a heterocyclic system, followed by a rearrangement. The typical method involves two sequential steps:

-

N-Nitration: Pyrazole is treated with a nitrating agent, such as a mixture of fuming nitric acid and acetic anhydride, to form N-nitropyrazole.[4] This occurs because the lone pair on the pyrrole-like nitrogen is readily available for electrophilic attack.

-

Thermal Rearrangement: The resulting N-nitropyrazole is thermally unstable. Upon heating in a high-boiling point solvent like benzonitrile, it undergoes a rearrangement to yield 3-nitro-1H-pyrazole as the major product.[1][5] This process is believed to proceed through a sigmatropic rearrangement, leading to the more thermodynamically stable C-nitrated isomer.

This two-step process, often performed as a one-pot synthesis, is an effective way to introduce a nitro group onto the pyrazole ring, a crucial functionalization for subsequent reactions.[1]

Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-nitropyrazole (11.3 g, 100 mmol).

-

Solvent Addition: Add benzonitrile (120 mL) to the flask. Benzonitrile serves as a high-boiling solvent necessary to achieve the temperature required for the thermal rearrangement.[5]

-

Thermal Rearrangement: Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 1-nitropyrazole spot is no longer visible.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to approximately 45 °C. The product may begin to precipitate at this stage.

-

Isolation: Pour the cooled reaction mixture into a beaker containing hexanes (500 mL) while stirring. The product will precipitate out as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with additional hexanes (3 x 50 mL) to remove residual benzonitrile.

-

Drying: Dry the collected solid under high vacuum to afford 3-nitro-1H-pyrazole as a white to tan solid. An expected yield is approximately 9-10 g (80-90%).[5]

Data Summary: Reagents and Equipment for Part I

| Reagent/Material | Grade | Quantity | Purpose |

| 1-Nitropyrazole | Reagent | 11.3 g | Starting Material |

| Benzonitrile | Anhydrous | 120 mL | High-boiling Solvent |

| Hexanes | ACS Grade | ~650 mL | Anti-solvent for precipitation |

| Equipment | |||

| Round-bottom flask | 250 mL | 1 | Reaction Vessel |

| Magnetic Stirrer/Hotplate | 1 | Heating and Agitation | |

| Reflux Condenser | 1 | Prevent Solvent Loss | |

| Vacuum Filtration Apparatus | 1 | Product Isolation |

Part II: N-Alkylation to Yield 1-(butan-2-yl)-3-nitro-1H-pyrazole

Principle and Mechanistic Insight

The introduction of the sec-butyl group onto the pyrazole ring is achieved via a nucleophilic substitution (S_N2) reaction. The NH proton of the 3-nitro-1H-pyrazole is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to generate a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon atom of 2-bromobutane, displacing the bromide ion and forming the N-C bond.

For 3-substituted pyrazoles, alkylation typically occurs at the N1 position due to steric hindrance from the C3 substituent, leading to the desired 1,3-disubstituted product.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the N-alkylation and purification of the final product.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-nitro-1H-pyrazole (5.65 g, 50 mmol) and anhydrous potassium carbonate (K₂CO₃) (10.4 g, 75 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL).

-

Reagent Addition: Add 2-bromobutane (8.22 g, 6.5 mL, 60 mmol) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting pyrazole is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (200 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 1-(butan-2-yl)-3-nitro-1H-pyrazole as a pale yellow oil.

Data Summary: Reagents and Equipment for Part II

| Reagent/Material | Grade | Quantity | Purpose |

| 3-Nitro-1H-pyrazole | From Part I | 5.65 g | Starting Material |

| Potassium Carbonate | Anhydrous | 10.4 g | Base |

| 2-Bromobutane | Reagent | 6.5 mL | Alkylating Agent |

| N,N-Dimethylformamide (DMF) | Anhydrous | 50 mL | Solvent |

| Ethyl Acetate | ACS Grade | ~300 mL | Extraction Solvent |

| Hexanes | ACS Grade | Varies | Eluent for Chromatography |

| Sodium Sulfate | Anhydrous | As needed | Drying Agent |

| Silica Gel | 230-400 mesh | As needed | Stationary Phase |

| Equipment | |||

| Round-bottom flask | 100 mL | 1 | Reaction Vessel |

| Magnetic Stirrer/Hotplate | 1 | Heating and Agitation | |

| Condenser | 1 | Prevent Solvent Loss | |

| Separatory Funnel | 500 mL | 1 | Extraction |

| Rotary Evaporator | 1 | Solvent Removal | |

| Chromatography Column | 1 | Purification |

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.[6][7]

| Technique | Expected Results for 1-(butan-2-yl)-3-nitro-1H-pyrazole |

| ¹H NMR | Signals corresponding to the two pyrazole ring protons (doublets), and signals for the sec-butyl group: a sextet for the CH, a doublet for the adjacent CH₃, and a triplet for the terminal CH₃. |

| ¹³C NMR | Resonances for the pyrazole ring carbons (one bearing the nitro group will be shifted downfield), and four distinct signals for the sec-butyl group carbons. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₁N₃O₂. |

| FT-IR | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

Safety Compendium

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Nitrating Agents (Nitric Acid): Highly corrosive and strong oxidizers. Avoid contact with organic materials.[10] Handle with extreme care.

-

Benzonitrile: Toxic and volatile. Avoid inhalation and skin contact.[5]

-

Alkyl Halides (2-bromobutane): Harmful if inhaled or swallowed. Handle in a fume hood.[11]

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Organic Solvents (DMF, Hexane, Ethyl Acetate): Flammable and/or toxic. Keep away from ignition sources and handle with adequate ventilation.[9]

-

Nitrated Compounds: Nitropyrazoles can be energetic compounds. While the target molecule is not a primary explosive, it should be handled with care, avoiding shock, friction, or excessive heat.[1]

Troubleshooting and Optimization

-

Low Yield in Part I: If the yield of 3-nitro-1H-pyrazole is low, ensure the reaction temperature was sufficiently high and the reaction went to completion. Purity of the starting 1-nitropyrazole is also critical.

-

Incomplete Alkylation (Part II): If TLC shows significant unreacted starting material, the reaction time can be extended, the temperature increased slightly, or a stronger base like sodium hydride (NaH) could be cautiously employed.

-

Formation of Isomers: While N1 alkylation is favored, formation of the N2-alkylated isomer is possible. Careful purification by column chromatography is essential to isolate the desired regioisomer. The choice of solvent and counter-ion can influence regioselectivity.[12]

Visualization of N-Alkylation Mechanism

Caption: Mechanism of N-alkylation via deprotonation and S_N2 attack.

References

- Preparation method of 3,4-binitropyrazole. Google Patents (CN102250007A).

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Chemical Bulletin. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. Available at: [Link]

-

How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

-

Characterization data for new pyrazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. Available at: [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

-

Common Hazards in the Laboratory. University of Rochester: EHS. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ijtsrd.com [ijtsrd.com]

- 8. keyorganics.net [keyorganics.net]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards [safety.rochester.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Abstract

This document provides a comprehensive guide and detailed protocol for the selection of an optimal solvent system for the purification of 1-(butan-2-yl)-3-nitro-1H-pyrazole via recrystallization. The methodology emphasizes a systematic approach, beginning with a theoretical analysis based on the molecule's structural characteristics and progressing to a robust experimental screening protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of N-alkylated nitropyrazole derivatives, a class of compounds with significant interest in medicinal and materials chemistry.[1][2]

Introduction: The Critical Role of Purification

The isolation and purification of active pharmaceutical ingredients (APIs) and chemical intermediates are paramount in research and development. Recrystallization remains a powerful and widely used technique for purifying solid organic compounds.[3] Its efficacy hinges on the principle that the solubility of a compound in a solvent generally increases with temperature.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.[5][6]

The choice of solvent is the most critical variable for a successful recrystallization.[4] An unsuitable solvent can lead to poor recovery, failure to crystallize, or "oiling out," where the solute separates as a liquid instead of a solid. This guide details a systematic workflow for identifying the ideal single or mixed-solvent system for purifying 1-(butan-2-yl)-3-nitro-1H-pyrazole.

Structural Analysis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

A theoretical assessment of the target molecule's structure provides the foundation for solvent selection, based on the principle of "like dissolves like."[7]

-

Polar Moieties: The molecule contains a 3-nitro-1H-pyrazole ring. The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The pyrazole ring itself, with two nitrogen atoms, contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The 1-position of the pyrazole is substituted with a butan-2-yl group. This alkyl chain is nonpolar, imparting a degree of lipophilicity or "greasiness" to the molecule.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that solvents of intermediate polarity are likely to be the most effective candidates. Extremely nonpolar solvents (e.g., hexane) may fail to dissolve the compound even when hot, while highly polar solvents (e.g., water) may dissolve it too readily, even at room temperature, leading to poor recovery. Studies on similar nitropyrazole derivatives have shown that they exhibit good solubility in moderately polar solvents like alcohols and ketones.[8][9]

Part I: Theoretical Solvent Screening

Based on the structural analysis, a curated list of potential solvents should be evaluated. The ideal solvent should exhibit poor solubility for the compound at room temperature but high solubility at its boiling point.[10][11] Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[6]

The following table summarizes candidate solvents, categorized by their properties, providing a rational basis for experimental screening.

Table 1: Physicochemical Properties of Potential Recrystallization Solvents

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity)[12] | Classification | Rationale for Screening |

| Nonpolar | |||||

| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar | Likely to be a poor solvent. Useful as an anti-solvent in mixed systems. |

| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | May dissolve the nonpolar butyl group; potential for good temperature-dependent solubility. |

| Moderately Polar Aprotic | |||||

| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic | Often an excellent choice for compounds with intermediate polarity. |

| Acetone | C₃H₆O | 56 | 21.0 | Polar Aprotic | A strong solvent; may be too effective but worth screening. Low boiling point allows for easy removal. |

| Polar Protic | |||||

| 2-Propanol (IPA) | C₃H₈O | 82 | 18.0 | Polar Protic | Balances polar (hydroxyl) and nonpolar (isopropyl) characteristics. Often a successful choice. |

| Ethanol | C₂H₆O | 78 | 24.3 | Polar Protic | Similar to IPA but slightly more polar. Good solubility for nitropyrazoles has been reported.[9] |

| Highly Polar | |||||

| Water | H₂O | 100 | 78.5 | Polar Protic | Unlikely to be a good single solvent due to the nonpolar butyl group, but a potential anti-solvent with ethanol or IPA. |

Part II: Experimental Protocol for Solvent Screening

This protocol outlines a small-scale, systematic method to test the solubility of crude 1-(butan-2-yl)-3-nitro-1H-pyrazole in the candidate solvents identified in Part I.

Materials and Equipment:

-

Crude 1-(butan-2-yl)-3-nitro-1H-pyrazole

-

Candidate solvents (from Table 1)

-

Test tubes (e.g., 13x100 mm) and a test tube rack

-

Pasteur pipettes and bulbs

-

Heating block or water bath

-

Vortex mixer

-

Spatula

-

Safety glasses and appropriate personal protective equipment (PPE)

Step-by-Step Screening Protocol:

-

Preparation: Label one test tube for each candidate solvent.

-

Aliquot the Solute: Place approximately 30-50 mg of the crude solid into each labeled test tube. It is important to use a consistent amount for each test.

-

Room Temperature Solubility Test: a. Add the first solvent dropwise (approx. 0.5 mL) to its corresponding test tube. b. Vortex or agitate the mixture for 30 seconds. c. Observe and record the solubility. Use the classifications: Insoluble (I) , Sparingly Soluble (SS) , or Soluble (S) . d. Decision Point: If the compound is fully soluble at room temperature, the solvent is unsuitable as a single-solvent system.[11] Set it aside.

-

Hot Solubility Test: a. For solvents where the compound was rated 'I' or 'SS' at room temperature, place the test tube in a heating block or hot water bath. b. Heat the solvent to its boiling point. Caution: Do not point the test tube towards anyone. Use a boiling stick if bumping is a concern. c. If the compound does not dissolve, add more solvent dropwise (in 0.2 mL increments), reheating to boiling after each addition, until the solid dissolves completely. Record the total volume of solvent used. d. Decision Point: If a large volume of solvent is required (>3 mL for 50 mg of solute), the solvent is likely too poor. If the compound dissolves readily in a small amount of hot solvent, it is a promising candidate.

-

Crystallization Test (Cooling): a. Remove the test tubes containing dissolved solute from the heat source. b. Allow the solution to cool slowly to room temperature in the test tube rack. Observe for crystal formation. c. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or adding a tiny "seed" crystal of the crude material.[13] d. Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal yield. e. Observe and record the quality and quantity of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

-

Data Analysis: Consolidate your observations into a table to select the best solvent.

Table 2: Template for Recording Solvent Screening Results

| Solvent | Solubility at RT (S, SS, I) | Solubility when Hot | Observations upon Cooling (Crystals, Oil, None) | Estimated Yield | Ranking |

| Hexane | |||||

| Toluene | |||||

| Ethyl Acetate | |||||

| Acetone | |||||

| 2-Propanol | |||||

| Ethanol | |||||

| Water |

Workflow for Solvent Selection

The following diagram illustrates the decision-making process during the experimental solvent screening.

Caption: Workflow for experimental solvent selection.

General Recrystallization Protocol

Once an optimal solvent is chosen, use the following procedure for bulk purification.

Caption: The general steps of the recrystallization process.

Detailed Steps:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid is just dissolved.[3] Using the minimum amount of solvent is key to maximizing yield.

-

Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

-

Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.[5]

-

Drying: Allow the crystals to dry thoroughly, either by pulling air through the funnel or by transferring them to a watch glass and placing them in a desiccator or vacuum oven.

Troubleshooting

Table 3: Troubleshooting Common Recrystallization Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and attempt cooling again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[13] |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solute is too soluble in the hot solvent.- Impurities are depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of a poorer solvent (an anti-solvent) until the solution becomes slightly cloudy (turbid), then cool slowly.- Ensure the chosen solvent's boiling point is below the compound's melting point. |

| Low Recovery of Product | - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- The compound has significant solubility even in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing.- Evaporate some of the mother liquor to obtain a second crop of crystals (may be less pure). |

| Colored Impurities in Crystals | - Impurities were not fully removed. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping. |

Conclusion

The successful purification of 1-(butan-2-yl)-3-nitro-1H-pyrazole by recrystallization is highly dependent on the logical and systematic selection of an appropriate solvent. By combining theoretical analysis of the molecular structure with a methodical experimental screening protocol, researchers can efficiently identify a solvent that maximizes both purity and yield. Solvents of intermediate polarity, such as 2-propanol or ethyl acetate, are predicted to be strong initial candidates. This structured approach minimizes trial and error, saving valuable time and material in the laboratory.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website. [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from Chemistry LibreTexts. [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from Science Learning Center. [Link]

-

Scribd. (n.d.). Solvent Polarity Table | PDF. Retrieved from Scribd. [Link]

-

Defense Technical Information Center. (n.d.). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). Retrieved from DTIC. [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from Department of Chemistry : University of Rochester. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from Department of Chemistry : University of Rochester. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Education in Chemistry. [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from ResearchGate. [Link]

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

-

Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]

-

Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

-

Recrystallization - Part 2. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. Retrieved from PubChem. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. Retrieved from PubChem. [Link]

-

Growing Science. (2023, September 9). Nitro-functionalized analogues of 1,3-Butadiene. Retrieved from Growing Science. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. amherst.edu [amherst.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

functionalization of the pyrazole ring in 1-(butan-2-yl)-3-nitro-1H-pyrazole

Application Note: Strategic Functionalization of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Executive Summary

This guide details the strategic functionalization of 1-(butan-2-yl)-3-nitro-1H-pyrazole , a "push-pull" heterocyclic scaffold increasingly relevant in high-energy materials and kinase inhibitor discovery. The molecule features a unique electronic duality: the electron-donating sec-butyl group at N1 and the strongly electron-withdrawing nitro group at C3.

This Application Note provides validated protocols for three distinct transformations:

-

C3-Nitro Reduction: Converting the "masked" amine into a versatile handle.

-

C4-Electrophilic Halogenation: Overcoming ring deactivation to install a cross-coupling handle.

-

C5-Direct Arylation: Utilizing Palladium-catalyzed C-H activation to functionalize the sterically hindered C5 position.

Chemo-Structural Analysis

Before initiating wet chemistry, it is critical to understand the electronic landscape of the substrate.

-

N1-butan-2-yl: Provides steric bulk and solubility. The chiral center at the sec-butyl position is generally stable but requires monitoring during high-temperature base treatments.

-

C3-Nitro (

): A strong deactivator. It renders the ring electron-deficient, making standard Electrophilic Aromatic Substitution (EAS) at C4 difficult without forcing conditions. However, it activates the ring for nucleophilic attacks or direct metal-catalyzed C-H activation. -

C4-H: The primary site for electrophilic attack, though significantly deactivated.

-

C5-H: The most acidic proton on the ring, flanked by the N1 nitrogen.

Visualizing the Reaction Landscape

Figure 1: Strategic functionalization pathways for the 3-nitropyrazole scaffold.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to a primary amine (3-amino-1-(butan-2-yl)-1H-pyrazole) without affecting the N-alkyl bond or inducing racemization.

Mechanism: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl or SnCl2) to avoid heavy metal waste and simplify purification for pharmaceutical applications.

Materials

-

Substrate: 1-(butan-2-yl)-3-nitro-1H-pyrazole (1.0 eq)

-

Catalyst: 10% Pd/C (50% wet) (10 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Reagent: Hydrogen gas (

) (balloon pressure)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (5.9 mmol) of the nitro-pyrazole in 20 mL of Methanol.

-

Inerting: Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C. (Caution: Dry Pd/C is pyrophoric; ensure it is wet or added under inert flow).

-

Hydrogenation: Purge the flask with

(balloon) three times. Stir vigorously at Room Temperature (25°C) under -

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear; the amine product is more polar and stains with Ninhydrin (red/purple spot). Reaction time: typically 2–4 hours.

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH (2 x 10 mL).

-

Isolation: Concentrate the filtrate in vacuo. The resulting oil is usually >95% pure.

Data Validation:

-

1H NMR: Disappearance of the aromatic region signals associated with the nitro-pull. Appearance of a broad singlet (

) around 3.5–5.0 ppm (solvent dependent).

Protocol B: C4-Regioselective Iodination

Objective: Install an iodine atom at the C4 position.

Challenge: The 3-nitro group deactivates the ring, making this difficult. Standard

Materials

-

Substrate: 1-(butan-2-yl)-3-nitro-1H-pyrazole (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.5 eq)

-

Solvent: DMF (Dimethylformamide) - promotes polar transition states.

-

Temperature: 80°C

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g (5.9 mmol) of substrate in 10 mL DMF.

-

Reagent Addition: Add NIS (1.99 g, 8.85 mmol) in one portion.

-

Reaction: Heat the mixture to 80°C for 6–12 hours.

-

Note: If conversion is slow, add 10 mol% Trifluoroacetic acid (TFA) to activate the NIS.

-

-

Quench: Cool to RT. Pour into 50 mL saturated aqueous Sodium Thiosulfate (

) to quench excess iodine (solution turns from dark red to yellow/clear). -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine.

-

Purification: Silica gel chromatography (Gradient: 0

20% EtOAc in Hexanes).

Why this works: The DMF stabilizes the charged intermediate, and heat overcomes the activation energy barrier imposed by the nitro group.

Protocol C: C5-Direct Arylation (Advanced)

Objective: Functionalize the C5 position (adjacent to the N-alkyl group) without pre-halogenation. Mechanism: Palladium-catalyzed Concerted Metallation-Deprotonation (CMD). The N1-alkyl group directs the Pd to the C5 position, while the acidic C5-H facilitates the base-assisted mechanism.

Materials

-

Substrate: 1-(butan-2-yl)-3-nitro-1H-pyrazole (1.0 eq)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 eq)

-

Catalyst:

(5 mol%)[1] -

Ligand:

(10 mol%) or XPhos (for difficult substrates) -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane

Step-by-Step Methodology

-

Setup: In a pressure vial, combine substrate, Aryl Iodide,

, Ligand, and Base. -

Solvent: Add anhydrous Dioxane.

-

Deoxygenation: Sparging with Argon is critical for 10 minutes.

-

Reaction: Seal and heat to 100–110°C for 16 hours.

-

Workup: Filter through Celite. Concentrate.

-

Purification: Column chromatography.

Visualizing the C-H Activation Workflow

Figure 2: Mechanistic flow of the C5-Direct Arylation protocol.

Analytical Summary Table

| Functionalization | Key Reagent | Position | Expected Yield | Critical Parameter |

| Nitro Reduction | C3 ( | >90% | Inert atmosphere handling | |

| Halogenation | NIS | C4 | 65–80% | Temperature (80°C) & Solvent (DMF) |

| C-H Arylation | C5 | 50–70% | Steric bulk of N-alkyl group |

References

-

Chauhan, P. M. S., et al. "Nitro-substituted pyrazoles: Synthesis and biological activity." Current Medicinal Chemistry, 2015.

-

Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling of Unactivated Arenes." Science, 2007. (Foundational work on CMD mechanism applicable to Protocol C).

-

Knochel, P., et al. "Functionalization of Heterocycles via Mg and Zn Organometallics." Chemical Reviews, 2008. (Alternative lithiation strategies).

-

National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazole Derivatives."

(Note: Specific literature on "1-(butan-2-yl)-3-nitro-1H-pyrazole" is limited; protocols are derived from validated methodologies for 1-alkyl-3-nitropyrazoles found in the cited general heterocyclic chemistry literature.)

Sources

Application Notes and Protocols for Green Chemistry Approaches to Synthesizing Nitro-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis of Nitro-Pyrazoles

Nitro-pyrazole derivatives represent a critical class of heterocyclic compounds, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their applications range from potent anticancer and antimicrobial agents to high-performance energetic materials.[1][3] However, classical synthetic routes to these vital compounds often rely on harsh conditions, hazardous reagents like hydrazine, toxic organic solvents, and multi-step procedures that generate significant chemical waste.[3][4]

In response to growing environmental concerns and the need for more sustainable chemical manufacturing, the principles of green chemistry have become central to modern synthetic strategy.[5][6] These principles advocate for methodologies that reduce or eliminate the use and generation of hazardous substances. This guide provides an in-depth exploration of field-proven green chemistry approaches for the synthesis of nitro-pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative research. The focus is on providing practical, efficient, and environmentally benign alternatives to traditional methods.[7]

Part 1: Alternative Energy Sources for Reaction Activation

A cornerstone of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently, often reducing reaction times from hours to minutes and minimizing thermal decomposition and side product formation.[8][9]

Microwave-Assisted Synthesis

Application Note: The Rationale Behind Microwave Chemistry

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10][11] This "dielectric heating" can result in dramatic rate enhancements, higher yields, and improved product purity.[12][13] For the synthesis of nitro-pyrazoles, this means shorter reaction times, reduced energy consumption, and often the ability to perform reactions under solvent-free conditions or in green solvents like water or ethanol.[14][15] The rapid heating also minimizes the formation of degradation byproducts that can arise from prolonged exposure to high temperatures in conventional methods.[11]

Workflow for Microwave-Assisted Synthesis

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted, Graphene Oxide-Catalyzed Synthesis of a Nitro-Pyrazol-5-ol Derivative

This protocol details a rapid, multi-component reaction (MCR) for synthesizing 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol using a recyclable graphene oxide (GO) catalyst in water.[14] The GO serves as a heterogeneous carbocatalyst, providing an acidic surface that facilitates the reaction while being easily recoverable.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

β-nitrostyrene

-

Graphene oxide (GO) powder (0.05 wt%)

-

Deionized water

-

Microwave reactor vials (10 mL)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), β-nitrostyrene (1 mmol), and graphene oxide (0.05 wt%) in deionized water (5 mL).

-

Sealing: Securely seal the vial with a microwave-safe cap.

-

Microwave Irradiation: Place the vial into the cavity of a microwave reactor. Irradiate the mixture at 180 W for 4 minutes. The temperature and pressure should be monitored by the instrument's built-in sensors.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. The solid product will precipitate out of the aqueous solution.

-

Isolation: Collect the crude product by vacuum filtration. The graphene oxide catalyst can be recovered from the filtrate.

-

Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazol-5-ol derivative.[14]

Quantitative Data Summary

| Entry | Solvent | Catalyst | Power (W) | Time (min) | Yield (%)[14] |

| 1 | Water | GO | 180 | 4 | 95 |

| 2 | Ethanol | GO | 180 | 6 | 88 |

| 3 | Water | None | 180 | 15 | 40 |

Ultrasound-Assisted Synthesis (Sonochemistry)

Application Note: The Power of Acoustic Cavitation

Ultrasound-assisted organic synthesis (UAOS) employs high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium.[10] This collapse generates localized "hot spots" with transient high temperatures (~5000 K) and pressures (~1000 atm), creating extreme conditions that accelerate reaction rates.[16] This energy input is highly efficient for mass transfer and surface activation, making it ideal for heterogeneous reactions. In nitro-pyrazole synthesis, sonochemistry allows for rapid reactions at ambient bulk temperatures, high yields, and often eliminates the need for catalysts.[7][16][17]

Protocol: Ultrasound-Assisted, One-Pot Synthesis of Nitro-Functionalized Pyrazole Derivatives

This protocol describes an efficient, catalyst-free, one-pot synthesis of nitro-functionalized pyrazoles in an aqueous medium under ultrasonic irradiation.[7]

Materials:

-

Aryl hydrazine

-

Malononitrile derivative

-

Triethylamine (TEA)

-

Water

-

Laboratory ultrasonic bath or probe sonicator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aryl hydrazine (1 mmol) and the malononitrile derivative (1 mmol) in water.

-

Base Addition: Add triethylamine (TEA) as a base to the mixture.

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Irradiate the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 30-60 minutes), the product often precipitates directly from the reaction mixture.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual TEA, and dry. If necessary, the product can be further purified by recrystallization.[7]

Part 2: Strategic Use of Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideal green solvents are non-toxic, renewable, and readily available.

Water as a Reaction Medium

Application Note: Leveraging the Unique Properties of Water

Traditionally, organic reactions are performed in organic solvents due to the poor solubility of reactants in water. However, performing synthesis "on water" or in aqueous media has emerged as a powerful green strategy.[18][19] Water is non-flammable, non-toxic, and inexpensive. For certain reactions, such as multi-component syntheses of pyrazoles, water can enhance reactivity and selectivity through hydrophobic effects, which drive organic reactants together, and hydrogen bonding interactions that stabilize transition states.[18] This approach often simplifies product isolation, as organic products tend to precipitate from the aqueous medium.[20]

Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water

This protocol outlines the synthesis of pyrano[2,3-c]pyrazole derivatives, which can include nitro-substituted aromatic aldehydes, via a piperidine-catalyzed four-component reaction in water.[21]

Materials:

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Piperidine (5 mol%)

-

Water (10 mL)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and piperidine in water (10 mL).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 20-30 minutes.

-

Monitoring: Monitor the reaction's progress by TLC. A solid product typically begins to form as the reaction proceeds.

-

Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for use, but can be recrystallized from ethanol if needed.[21]

Solvent-Free Synthesis

Application Note: Maximizing Efficiency by Eliminating Solvents

Solvent-free reactions, also known as solid-state or neat reactions, represent the pinnacle of green synthesis by completely eliminating the solvent from the process.[22] This drastically reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs). These reactions can be facilitated by grinding (mechanochemistry) or by heating the neat reactant mixture, sometimes with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10][22] This approach is highly atom-economical and simplifies work-up procedures significantly.

Protocol: Solvent-Free Synthesis of Pyrazoles using TBAB

This method describes a three-component reaction under solvent-free conditions at room temperature, using the organic salt TBAB as a reaction medium.[22]

Materials:

-

1,2-dibenzoylhydrazine (or a nitro-substituted variant) (1 mmol)

-

Dialkyl acetylenedicarboxylate (1 mmol)

-

Isocyanide (1 mmol)

-

Tetrabutylammonium bromide (TBAB)

Procedure:

-

Mixing: In a mortar, combine the 1,2-dibenzoylhydrazine, dialkyl acetylenedicarboxylate, isocyanide, and a catalytic amount of TBAB.

-

Grinding: Grind the mixture with a pestle at room temperature for the time specified by the particular substrates (typically 15-30 minutes). The mixture may become sticky or solidify as the reaction progresses.

-

Work-up: After the reaction is complete, add water to the mixture and stir. The solid product will precipitate.

-

Isolation: Collect the product by vacuum filtration and wash with water. The TBAB can be recovered from the aqueous filtrate for reuse.[22]

Part 3: Multi-Component Reactions (MCRs): A Paradigm of Atom Economy

Application Note: The Logic of One-Pot Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single "one-pot" operation to form a product that contains significant portions of all starting materials.[21][23] This approach is inherently green due to its high atom and step economy, minimizing purification steps and the associated solvent waste.[23] For the synthesis of complex molecules like nitro-pyrazole derivatives, MCRs provide a highly efficient and modular route, allowing for the rapid generation of diverse chemical libraries.[4][20]

Plausible Mechanism for a Four-Component Pyrano[2,3-c]pyrazole Synthesis

Caption: Plausible mechanism for a four-component pyranopyrazole synthesis.

Protocol: Five-Component, Solvent-Free Synthesis of Substituted Pyrano[2,3-c]pyrazoles

This advanced MCR protocol demonstrates the synthesis of highly substituted pyrazoles under solvent-free conditions using a recyclable clay catalyst, Montmorillonite K10.[21]

Materials:

-

5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl 4-chloro-3-oxobutanoate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Montmorillonite K10 clay

Procedure:

-

Reaction Setup: In a flask, thoroughly mix all five starting materials with Montmorillonite K10 (10 wt%).

-

Reaction: Heat the solvent-free mixture at 65-70 °C with stirring for approximately 5 hours.

-

Work-up: After cooling to room temperature, add ethanol to the reaction mixture and stir for 10 minutes.

-

Catalyst Removal: Remove the Montmorillonite K10 catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Isolation: Evaporate the ethanol from the filtrate under reduced pressure. The remaining crude solid is the desired product.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.[21]

References

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Source not available.

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society.

- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (n.d.). RSC Publishing.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.

- Environment-friendly Synthesis of Bioactive Pyrazoles. (n.d.). Bentham Science.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.